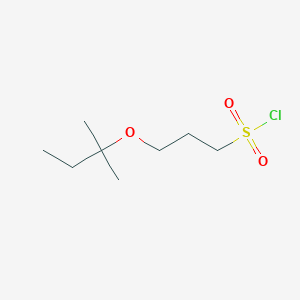
3-(Tert-pentyloxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-pentyloxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a tert-pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-pentyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(tert-pentyloxy)propanol with a sulfonyl chloride reagent. One common method is to react the alcohol with chlorosulfonic acid or thionyl chloride under controlled conditions to yield the desired sulfonyl chloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-pentyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the sulfonyl chloride can lead to the formation of sulfonic acids or sulfonic anhydrides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(Tert-pentyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Mechanism of Action
The mechanism of action of 3-(Tert-pentyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may inhibit enzymes by reacting with nucleophilic residues in the active site .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: Similar structure but lacks the tert-pentyloxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride: Contains a toluene group instead of a propane chain.
Uniqueness
3-(Tert-pentyloxy)propane-1-sulfonyl chloride is unique due to the presence of the tert-pentyloxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be suitable.
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-4-8(2,3)12-6-5-7-13(9,10)11/h4-7H2,1-3H3 |
InChI Key |
GXYVZFZQUSBXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















